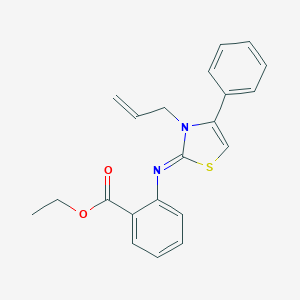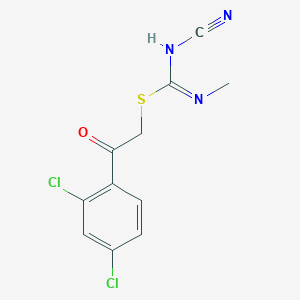
(Z)-ethyl 2-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Unfortunately, the specific synthesis process for “(Z)-ethyl 2-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoate” is not available in the search results. For detailed synthesis information, it is recommended to refer to specialized chemical databases or literature.Molecular Structure Analysis
The molecular structure of “(Z)-ethyl 2-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoate” is determined by its molecular formula, C21H20N2O2S. For a detailed structural analysis, techniques such as NMR spectroscopy can be used .Chemical Reactions Analysis
The specific chemical reactions involving “(Z)-ethyl 2-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoate” are not provided in the search results. For detailed reaction information, it is recommended to refer to specialized chemical databases or literature .Physical And Chemical Properties Analysis
The physical and chemical properties of “(Z)-ethyl 2-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoate” include its molecular formula (C21H20N2O2S), molecular weight (364.5g/mol), and other properties such as melting point, boiling point, and density .Applications De Recherche Scientifique
Synthesis and Antiplatelet Activity
The synthesis of derivatives similar to "(Z)-ethyl 2-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoate" has been explored for their potential as antiplatelet agents. One study focused on the synthesis and evaluation of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) derivatives for their selective anti-PAR4 (protease-activated receptor 4) activity. These compounds were investigated for their ability to inhibit platelet aggregation, ATP release, and P-selectin expression, indicating potential applications in developing novel antiplatelet drug candidates (Hua-Sin Chen et al., 2008).
Structural Characterization and Molecular Interactions
Another research avenue involves the structural characterization and understanding of molecular interactions of related compounds. For example, the crystal structure of a product derived from a ring-opening reaction of a related compound was obtained, highlighting the significance of hydrogen bonds and π–π stacking interactions in stabilizing the molecular structure (Sheng-Qin Chen et al., 2011). These studies provide insights into how similar compounds might interact at the molecular level, influencing their physical and chemical properties.
Liquid Crystalline Properties and Material Science
Compounds with similar structural motifs have been synthesized to explore their potential in material science, particularly in the creation of liquid crystalline polysiloxanes. The study of monomers containing fluorinated chains and mesogenic moieties revealed their smectogenic properties, which are crucial for applications in displays and optical devices (F. Bracon et al., 2000).
Antimicrobial Agents
The synthesis and characterization of new quinazolines as potential antimicrobial agents represent another area of interest. Compounds structurally related to "(Z)-ethyl 2-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoate" have been evaluated for their antibacterial and antifungal activities, indicating potential for the development of new treatments for infections (N. Desai et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 2-[(4-phenyl-3-prop-2-enyl-1,3-thiazol-2-ylidene)amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-3-14-23-19(16-10-6-5-7-11-16)15-26-21(23)22-18-13-9-8-12-17(18)20(24)25-4-2/h3,5-13,15H,1,4,14H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXBPKQLXFSDTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N=C2N(C(=CS2)C3=CC=CC=C3)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 2-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-methylphenyl)-1-piperazinyl]-5-[(5-phenyl-2-furyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B383279.png)
![Ethyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-2',4-bithiophene-3-carboxylate](/img/structure/B383280.png)
![Ethyl 2-({[(6-chloro-4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B383281.png)
![N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B383287.png)
![10-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B383288.png)
![4-(4-Morpholinyl)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B383289.png)
![11-tert-butyl-5-(4-methylphenyl)-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B383293.png)
![2-methoxy-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B383294.png)
![5-methyl-N-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B383296.png)
![9-(2,4-dichlorophenyl)-6,6-dimethyl-2-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B383297.png)

![7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B383299.png)
![9-(4-fluorophenyl)-6,6-dimethyl-2-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B383301.png)
![4-[4-(benzyloxy)-3-ethoxyphenyl]-6-methyl-N-(2-pyridinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B383302.png)